Darglitazone sodium

Description

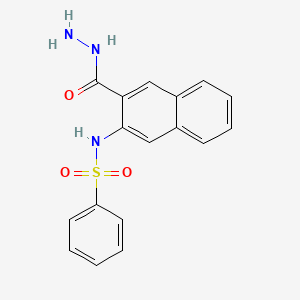

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;5-[[4-[3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propanoyl]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S.Na/c1-14-18(24-22(29-14)17-5-3-2-4-6-17)11-12-19(26)16-9-7-15(8-10-16)13-20-21(27)25-23(28)30-20;/h2-10,20H,11-13H2,1H3,(H,25,27,28);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCPCELVARAPHJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCC(=O)C3=CC=C(C=C3)CC4C(=O)[N-]C(=O)S4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N2NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141683-98-9 | |

| Record name | Darglitazone sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141683989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DARGLITAZONE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1P35HS4XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Darglitazone Sodium: A Technical Guide to its Mechanism of Action in Insulin Resistance

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth examination of the molecular mechanism of action of darglitazone sodium, a member of the thiazolidinedione (TZD) class of insulin-sensitizing agents. Darglitazone functions as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism[1][2][3]. By binding to and activating PPARγ, darglitazone modulates the transcription of a network of genes, leading to improved insulin sensitivity in key metabolic tissues such as adipose tissue, skeletal muscle, and the liver[3][4]. This document details the downstream signaling pathways, summarizes key quantitative data from clinical and preclinical studies, and provides comprehensive experimental protocols for assays relevant to the study of darglitazone and related compounds.

Core Mechanism of Action: PPARγ Agonism

Darglitazone, like other thiazolidinediones, exerts its therapeutic effects by acting as a high-affinity ligand for PPARγ. PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It is most highly expressed in adipose tissue but is also present in other tissues, including skeletal muscle, liver, and macrophages.

The activation of PPARγ by darglitazone initiates a cascade of molecular events:

-

Ligand Binding: Darglitazone enters the cell and binds to the ligand-binding domain (LBD) of PPARγ located in the cytoplasm or nucleus.

-

Conformational Change and Heterodimerization: This binding induces a conformational change in the PPARγ receptor, promoting its heterodimerization with the Retinoid X Receptor (RXR).

-

DNA Binding: The activated PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the heterodimer to PPREs recruits a complex of co-activator proteins, which initiates the transcription of target genes, or in some cases, represses the transcription of other genes.

This modulation of gene expression is the fundamental mechanism through which darglitazone improves insulin sensitivity.

PPARγ Signaling Pathway

The following diagram illustrates the signaling cascade initiated by darglitazone.

Quantitative Effects on Metabolic Parameters

Clinical and preclinical studies have quantified the metabolic effects of darglitazone. The primary outcomes include improvements in glycemic control and lipid profiles.

Table 1: Clinical Efficacy of Darglitazone in Obese NIDDM Subjects

This table summarizes data from a double-blind, placebo-controlled study where subjects with non-insulin-dependent diabetes mellitus (NIDDM) received 25 mg of darglitazone once daily for 14 days.

| Parameter | Baseline (Darglitazone Group) | Post-Treatment (Darglitazone Group) | P-value | Placebo Group Change |

| 24-h Plasma Glucose (AUC, mmol·h⁻¹·L⁻¹) | 292.8 ± 31.2 | 235.2 ± 21.6 | 0.002 | No Change |

| 24-h Serum Insulin (AUC, µU·h⁻¹·L⁻¹) | 1027.2 ± 254.4 | 765.6 ± 170.4 | 0.045 | No Change |

| 24-h NEFA (AUC, g·h⁻¹·L⁻¹) | 1900 ± 236 | 947 ± 63 | 0.002 | No Change |

| Mean 24-h Serum Triglyceride (% change) | N/A | -25.9 ± 6.2% | 0.012 | -3.9 ± 4.8% |

Data are presented as mean ± SEM. AUC: Area Under the Curve; NEFA: Non-Esterified Fatty Acids.

Table 2: Effects of Darglitazone in Obese Zucker Rats

This table presents data on lipid metabolism in obese Zucker rats treated with darglitazone (1.3 µmol·kg⁻¹·day⁻¹) for 3 weeks.

| Parameter | Condition | Effect of Darglitazone |

| Plasma FFA Appearance (Ra) | Basal | +114% |

| Whole-body FFA Oxidation (Rox) | Basal | +51% |

| Glucose Infusion Rate (Euglycemic Clamp) | Hyperinsulinemic | Increased from 4.7 to 13.3 mg·min⁻¹ |

| Plasma FFA Appearance (Ra) | Hyperinsulinemic | -67% |

| Whole-body FFA Oxidation (Rox) | Hyperinsulinemic | -84% |

FFA: Free Fatty Acid.

Key Downstream Effects on Insulin Sensitivity

Activation of PPARγ by darglitazone leads to several key downstream effects that collectively enhance insulin sensitivity.

-

Increased Glucose Transporter Expression: PPARγ activation upregulates the expression of glucose transporters, particularly GLUT4, in adipose tissue and skeletal muscle. This increases the capacity of these tissues to take up glucose from the bloodstream in response to insulin.

-

Enhanced Adiponectin Secretion: Darglitazone and other TZDs substantially increase the production and secretion of adiponectin from adipocytes. Adiponectin is an insulin-sensitizing hormone that enhances fatty acid oxidation in muscle and improves hepatic insulin action.

-

Fatty Acid Redistribution: By promoting the expression of genes involved in fatty acid uptake and storage in subcutaneous adipose tissue, darglitazone helps to clear circulating free fatty acids (FFAs). Elevated FFAs are known to induce insulin resistance in muscle and liver; thus, their redistribution to peripheral fat depots improves insulin action in these tissues.

-

Anti-inflammatory Effects: PPARγ activation has anti-inflammatory properties, including the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), which is known to contribute to insulin resistance.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of darglitazone.

PPARγ Transcription Factor Activity Assay (ELISA-based)

This assay quantitatively measures the activation of PPARγ by detecting its binding to a specific DNA sequence.

Principle: A double-stranded DNA sequence containing the PPRE is immobilized in the wells of a 96-well plate. PPARγ from a nuclear extract specifically binds to this PPRE. The bound PPARγ is then detected using a specific primary antibody, followed by a HRP-conjugated secondary antibody and a colorimetric substrate.

Methodology:

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells (e.g., 3T3-L1 adipocytes) treated with darglitazone or a vehicle control.

-

Binding Reaction: Add 40-50 µL of nuclear extract to each well of the PPRE-coated plate. Include positive controls (recombinant active PPARγ) and competitor wells (with excess free PPRE oligo to confirm specificity).

-

Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C to allow for PPARγ-PPRE binding.

-

Washing: Wash the plate 3-4 times with wash buffer to remove unbound proteins.

-

Primary Antibody: Add a primary antibody specific to PPARγ to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Secondary Antibody: Add a HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add TMB substrate and incubate in the dark for 15-30 minutes. The HRP enzyme catalyzes the conversion of TMB to a blue product.

-

Stop Reaction: Add stop solution to each well, which changes the color from blue to yellow.

-

Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is directly proportional to the amount of activated PPARγ in the sample.

Insulin-Stimulated Glucose Uptake Assay (in vitro)

This assay measures the rate of glucose transport into cultured cells, such as 3T3-L1 adipocytes, and is a key method for assessing insulin sensitivity at the cellular level.

Principle: Cells are treated with darglitazone to induce insulin-sensitizing effects. After insulin stimulation, glucose uptake is measured by providing a radiolabeled glucose analog, typically 2-deoxy-D-[³H]glucose, which is transported into the cell and phosphorylated but not further metabolized, effectively trapping it inside. The amount of intracellular radioactivity is then quantified as a measure of glucose transport.

Methodology:

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes over 8-10 days. During or after differentiation, treat cells with desired concentrations of darglitazone for a specified period (e.g., 48 hours).

-

Serum Starvation: Prior to the assay, wash cells with PBS and incubate in serum-free medium for 2-4 hours to establish a basal state.

-

Insulin Stimulation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add KRH buffer containing insulin (e.g., 100 nM for maximal stimulation) or vehicle (for basal uptake) and incubate for 20-30 minutes at 37°C.

-

Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose. Incubate for 5-10 minutes at 37°C.

-

Termination: Stop the uptake by washing the cells three times with ice-cold PBS to remove extracellular tracer.

-

Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1% SDS).

-

Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Protein Quantification: Determine the protein concentration in parallel wells using a BCA or Bradford assay to normalize the CPM data. Results are typically expressed as CPM per mg of protein.

Conclusion

This compound is a potent insulin-sensitizing agent that operates through the targeted activation of the nuclear receptor PPARγ. Its mechanism of action is rooted in the transcriptional reprogramming of genes central to glucose and lipid metabolism. By enhancing glucose uptake, redistributing fatty acids to safe storage depots, increasing adiponectin secretion, and exerting anti-inflammatory effects, darglitazone effectively combats the molecular underpinnings of insulin resistance. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of metabolic drug discovery and development.

References

The Dawn of a New Class of Insulin Sensitizers: The Early Research and Discovery of Darglitazone Sodium (CP 86325)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Darglitazone sodium, also known by its code name CP 86325, emerged from the laboratories of Pfizer in the early 1990s as a promising new agent for the treatment of non-insulin-dependent diabetes mellitus (NIDDM), now known as type 2 diabetes.[1] As a member of the thiazolidinedione (TZD) class of drugs, darglitazone represented a novel therapeutic approach, aiming to enhance insulin sensitivity in peripheral tissues rather than stimulating insulin secretion from the pancreas.[2] This technical guide provides an in-depth overview of the foundational research and discovery of this compound, detailing its mechanism of action, key preclinical and clinical findings, and the experimental methodologies employed during its early development. Although its clinical development was ultimately discontinued, the early research on darglitazone contributed significantly to the understanding of peroxisome proliferator-activated receptor-gamma (PPAR-γ) as a therapeutic target for insulin resistance.[1]

Mechanism of Action: A PPAR-γ Agonist

Darglitazone exerts its pharmacological effects primarily as a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[3][4]

Signaling Pathway of Darglitazone Action

The activation of PPAR-γ by darglitazone initiates a cascade of molecular events that ultimately leads to improved insulin sensitivity. Upon binding to darglitazone, PPAR-γ undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This activated complex then forms a heterodimer with the retinoid X receptor (RXR). The PPAR-γ/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding modulates the transcription of genes involved in adipocyte differentiation, lipid uptake and storage, and glucose homeostasis.

Preclinical Research

Early preclinical studies of darglitazone were crucial in establishing its efficacy and mechanism of action. These studies primarily utilized animal models of obesity and type 2 diabetes.

In Vivo Efficacy in a Murine Model of Obesity and Diabetes

A key study investigated the effects of darglitazone in the genetically obese and diabetic ob/ob mouse model. These mice exhibit many of the metabolic abnormalities seen in human type 2 diabetes, including hyperglycemia, hyperinsulinemia, and insulin resistance.

Experimental Protocol:

-

Animal Model: Male ob/ob mice and their lean littermates (ob/+) were used.

-

Drug Administration: Darglitazone was administered at a dose of 1 mg/kg for 7 days prior to the induction of hypoxic-ischemic (H/I) insult.

-

Metabolic Parameters Measured: Blood glucose, triglycerides, and very-low-density lipoprotein (VLDL) levels were assessed.

-

Neurological Assessment: Infarct size was measured 24 hours after H/I.

Key Findings:

Darglitazone treatment demonstrated significant improvements in the metabolic profiles of ob/ob mice. The treatment restored euglycemia and normalized elevated levels of triglycerides and VLDL. Furthermore, in the context of a hypoxic-ischemic brain injury model, darglitazone dramatically reduced the infarct size in the diabetic ob/ob mice.

| Parameter | Untreated ob/ob Mice (Mean ± SEM) | Darglitazone-treated ob/ob Mice (Mean ± SEM) |

| Infarct Size (%) | 30 ± 13 | 3.3 ± 1.6 |

| Source: Kumari et al. (2010) |

In Vivo Efficacy in a Feline Model of Obesity

Another preclinical study evaluated the effects of darglitazone in obese cats, which are also prone to developing insulin resistance.

Experimental Protocol:

-

Animal Model: 18 obese and 4 lean adult neutered female cats were included in the study.

-

Study Design: A placebo-controlled study where 9 obese cats received darglitazone daily for 42 days, while 9 obese and 4 lean cats received a placebo.

-

Assessments: Intravenous glucose tolerance tests (IVGTT) were performed to measure glucose, insulin, and nonesterified fatty acid (NEFA) concentrations. Cholesterol, triglyceride, and leptin levels were also measured.

Key Findings:

Darglitazone treatment led to significant improvements in both glucose and lipid metabolism in obese cats. Treated cats exhibited lower cholesterol, triglyceride, and leptin concentrations compared to the placebo group. The IVGTT results indicated a significant decrease in the area under the curve for glucose, insulin, and NEFAs, signifying improved insulin sensitivity.

| Parameter | Placebo-treated Obese Cats | Darglitazone-treated Obese Cats |

| Cholesterol | Significantly higher | Significantly lower |

| Triglycerides | Significantly higher | Significantly lower |

| Leptin | Significantly higher | Significantly lower |

| AUC Glucose (IVGTT) | No significant change | Significant decrease |

| AUC Insulin (IVGTT) | No significant change | Significant decrease |

| AUC NEFA (IVGTT) | No significant change | Significant decrease |

| Source: Hoenig M, Ferguson DC. (2003) |

Clinical Research

The promising preclinical results paved the way for clinical investigations in human subjects with NIDDM.

A Placebo-Controlled Study in Obese NIDDM Subjects

A significant early clinical trial evaluated the metabolic effects of darglitazone in obese subjects with NIDDM.

Experimental Protocol:

-

Study Design: A double-blind, placebo-controlled study.

-

Participants: Nineteen obese subjects with NIDDM were enrolled. Nine subjects received darglitazone, and ten received a placebo.

-

Drug Administration: Darglitazone was administered at a dose of 25 mg once daily for 14 days.

-

Primary Endpoints: 24-hour plasma glucose, serum insulin, and non-esterified fatty acid (NEFA) area under the curve (AUC), and mean 24-hour serum triglyceride levels.

Key Findings:

The study demonstrated that darglitazone effectively improved insulin effectiveness in obese individuals with NIDDM. The treated group showed statistically significant reductions in plasma glucose, serum insulin, and NEFA levels over a 24-hour period. A notable decrease in serum triglycerides was also observed.

| Parameter (24-h AUC) | Placebo-treated Group (Mean ± SEM) | Darglitazone-treated Group (Mean ± SEM) | p-value |

| Plasma Glucose (mmol.h-1.l-1) | No significant change | ↓ from 292.8 ± 31.2 to 235.2 ± 21.6 | 0.002 |

| Serum Insulin (microU.h-1.l-1) | No significant change | ↓ from 1027.2 ± 254.4 to 765.6 ± 170.4 | 0.045 |

| Non-esterified Fatty Acid (g.h-1.l-1) | No significant change | ↓ from 1900 ± 236 to 947 ± 63 | 0.002 |

| Mean Serum Triglyceride (% change) | -3.9 ± 4.8 | -25.9 ± 6.2 | 0.012 |

| Source: Chaiken et al. (1995) |

Experimental Workflow: From Discovery to Clinical Evaluation

The early research and discovery of darglitazone followed a typical drug development pipeline for its time, progressing from initial compound synthesis and screening to preclinical evaluation in animal models and finally to clinical trials in humans.

Logical Framework of Darglitazone's Therapeutic Rationale

The development of darglitazone was based on a clear logical progression from the understanding of the pathophysiology of type 2 diabetes to the identification of a molecular target and the subsequent development of a drug to modulate that target.

Conclusion

The early research and discovery of this compound (CP 86325) marked a significant step forward in the quest for effective treatments for type 2 diabetes. As a potent PPAR-γ agonist, it demonstrated a clear mechanism of action and showed considerable promise in preclinical and early clinical studies by improving insulin sensitivity and ameliorating dyslipidemia. Although the development of darglitazone was not pursued to market, the knowledge gained from its investigation provided a solid foundation for the subsequent development and understanding of the thiazolidinedione class of drugs. The data and methodologies from these early studies remain a valuable resource for researchers and professionals in the field of drug development, illustrating a pivotal chapter in the history of diabetes therapeutics.

References

Darglitazone Sodium: A Comprehensive Technical Guide to its Role in Glucose and Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darglitazone sodium is a member of the thiazolidinedione (TZD) class of drugs, which are known for their insulin-sensitizing effects.[1][2] Developed by Pfizer, darglitazone was investigated for the treatment of type 2 diabetes mellitus and other metabolic disorders.[1] Although its development was ultimately terminated, the study of darglitazone has contributed significantly to the understanding of the mechanisms by which TZDs modulate glucose and lipid metabolism.[1] This technical guide provides an in-depth analysis of darglitazone's mechanism of action, its quantitative effects on key metabolic parameters, and detailed experimental protocols relevant to its study.

Core Mechanism of Action: PPARγ Agonism

Darglitazone's primary mechanism of action is as a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that acts as a key transcription factor in adipocyte differentiation and glucose and lipid homeostasis.[1]

Upon binding to PPARγ, darglitazone induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of a suite of genes involved in insulin signaling, glucose transport, and lipid metabolism, ultimately leading to improved insulin sensitivity.

Role in Glucose Metabolism

Darglitazone enhances insulin sensitivity and improves glycemic control through multiple mechanisms. It does not stimulate insulin secretion from pancreatic β-cells but rather increases the efficacy of endogenous insulin.

Enhanced Insulin Sensitivity and Glucose Uptake

By activating PPARγ, darglitazone promotes the transcription of genes involved in insulin signaling. A key effect is the increased translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane in skeletal muscle and adipose tissue. This leads to an increase in insulin-stimulated glucose uptake from the circulation. Studies on the related TZD, troglitazone, have shown that this class of drugs can substantially increase 2-deoxy-D-glucose uptake in L6 myotubes, a model for skeletal muscle.

Effects on Hepatic Glucose Production

Thiazolidinediones have been shown to decrease hepatic glucose output. This is achieved, in part, by reducing the availability of free fatty acids (FFAs) to the liver, which are substrates for gluconeogenesis, and by directly modulating the expression of genes involved in this process.

Quantitative Data on Glucose Metabolism

The following table summarizes the key quantitative findings on the effects of darglitazone on glucose metabolism from a clinical study in obese subjects with non-insulin-dependent diabetes mellitus (NIDDM).

| Parameter | Treatment Group | Before Treatment (Mean ± SEM) | After 14 Days of Treatment (Mean ± SEM) | P-value |

| 24-h Plasma Glucose AUC (mmol·h⁻¹·L⁻¹) | Darglitazone (25 mg/day) | 292.8 ± 31.2 | 235.2 ± 21.6 | 0.002 |

| 24-h Serum Insulin AUC (µU·h⁻¹·mL⁻¹) | Darglitazone (25 mg/day) | 1027.2 ± 254.4 | 765.6 ± 170.4 | 0.045 |

Data from Chaiken et al. (1995)

Role in Lipid Metabolism

Darglitazone exerts significant effects on lipid metabolism, which are central to its insulin-sensitizing actions.

Regulation of Free Fatty Acids and Triglycerides

A hallmark effect of darglitazone is the reduction of circulating free fatty acids and triglycerides. In obese Zucker rats, darglitazone corrected hypertriglyceridemia by both increasing plasma triglyceride clearance and decreasing hepatic triglyceride production. It also enhances the ability of adipose tissue to take up and store FFAs, thereby reducing their availability to other tissues like muscle and liver where they can cause insulin resistance.

Modulation of Adipokines

Darglitazone alters the secretion of adipokines, which are hormones produced by adipose tissue that regulate energy homeostasis. It has been shown to decrease leptin concentrations. Other thiazolidinediones are known to increase the expression and circulating levels of adiponectin, an insulin-sensitizing adipokine.

Quantitative Data on Lipid Metabolism

The following tables summarize the quantitative effects of darglitazone on lipid parameters from studies in humans and obese cats.

Human Study (Obese NIDDM Subjects)

| Parameter | Treatment Group | Change from Baseline (Mean ± SEM) | Comparison to Placebo | P-value |

| 24-h Serum Triglyceride | Darglitazone (25 mg/day) | -25.9 ± 6.2% | Placebo: -3.9 ± 4.8% | 0.012 |

| 24-h Non-Esterified Fatty Acid AUC (g·h⁻¹·L⁻¹) | Darglitazone (25 mg/day) | From 1900 ± 236 to 947 ± 63 | - | 0.002 |

Data from Chaiken et al. (1995)

Preclinical Study (Obese Zucker Rats)

| Parameter | Treatment Condition | Effect of Darglitazone |

| Plasma FFA Appearance (Ra) | Basal | +114% |

| Whole-body FFA Oxidation (Rox) | Basal | +51% |

| Plasma FFA Appearance (Ra) | Euglycemic Clamp | -67% |

| Whole-body FFA Oxidation (Rox) | Euglycemic Clamp | -84% |

Data from Oakes et al. (2001)

Preclinical Study (Obese Cats)

| Parameter | Darglitazone-Treated vs. Placebo |

| Cholesterol Concentration | Significantly Lower |

| Triglyceride Concentration | Significantly Lower |

| Leptin Concentration | Significantly Lower |

| NEFA AUC during IVGTT | Significant Decrease |

Data from Hoenig et al. (2003)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to evaluate the metabolic effects of thiazolidinediones like darglitazone.

Intravenous Glucose Tolerance Test (IVGTT)

-

Objective: To assess glucose clearance and insulin response.

-

Procedure (adapted from studies in felines):

-

Animal Preparation: Fast animals overnight (e.g., 12 hours) with free access to water.

-

Catheterization: Place intravenous catheters for glucose infusion and blood sampling.

-

Baseline Sampling: Collect baseline blood samples for glucose and insulin measurement.

-

Glucose Administration: Administer a bolus of 50% dextrose solution intravenously at a specified dose (e.g., 0.5 g/kg body weight).

-

Serial Blood Sampling: Collect blood samples at specific time points post-infusion (e.g., 1, 3, 5, 10, 15, 20, 30, 45, 60, 90, and 120 minutes).

-

Sample Processing: Centrifuge blood samples to separate plasma/serum and store at -80°C until analysis.

-

Analysis: Measure glucose and insulin concentrations in each sample. Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall response.

-

Adipocyte Differentiation Assay (3T3-L1 Model)

-

Objective: To assess the effect of a compound on the differentiation of preadipocytes into mature adipocytes.

-

Protocol:

-

Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% Fetal Bovine Serum (FBS).

-

Induction of Differentiation: Two days post-confluence, change the medium to a differentiation cocktail containing DMEM, 10% FBS, and a mixture of 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin (MDI). Include the test compound (e.g., darglitazone) or vehicle control.

-

Propagation and Maintenance: After 48 hours, replace the medium with DMEM containing 10% FBS and insulin, along with the test compound. Subsequently, replace the medium every two days with DMEM and 10% FBS.

-

Assessment of Differentiation (Day 8-12):

-

Oil Red O Staining: Fix the cells and stain with Oil Red O to visualize lipid droplet accumulation.

-

Quantification: Elute the stain with isopropanol and measure the absorbance at ~510 nm to quantify the extent of differentiation.

-

-

Glucose Uptake Assay (in vitro)

-

Objective: To measure the rate of glucose transport into cells.

-

Protocol:

-

Cell Culture: Culture cells (e.g., 3T3-L1 adipocytes or L6 myotubes) to the desired state of differentiation.

-

Glucose Starvation: Incubate cells in glucose-free medium for 1-2 hours.

-

Treatment: Treat cells with the experimental compound (e.g., darglitazone) with or without insulin.

-

Glucose Uptake Measurement: Add a radiolabeled glucose analog (e.g., 2-deoxy-[³H]D-glucose) or a fluorescent analog (e.g., 2-NBDG) and incubate for a short period (10-60 minutes).

-

Stopping the Reaction: Stop the uptake by washing the cells with ice-cold PBS.

-

Analysis: Lyse the cells and measure the amount of internalized analog using a scintillation counter (for radiolabeled) or a fluorescence plate reader (for fluorescent).

-

Conclusion

This compound, as a potent PPARγ agonist, exemplifies the therapeutic potential of the thiazolidinedione class in the management of insulin resistance and dyslipidemia. Its multifaceted mechanism of action, encompassing the enhancement of insulin signaling, promotion of glucose uptake, and favorable modulation of lipid profiles, underscores the central role of PPARγ in metabolic regulation. The quantitative data from both clinical and preclinical studies provide clear evidence of its efficacy in improving key metabolic parameters. Although no longer in clinical development, the scientific insights gained from the investigation of darglitazone continue to inform the research and development of novel therapeutics for type 2 diabetes and related metabolic disorders.

References

Chemical structure and properties of Darglitazone sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darglitazone sodium, a member of the thiazolidinedione (TZD) class of compounds, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] As an insulin-sensitizing agent, it has demonstrated significant effects on glucose and lipid metabolism, making it a subject of interest in the research of type 2 diabetes mellitus and other metabolic disorders.[3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its characterization and evaluation, along with a validated analytical method for its quantification, are presented to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound is the sodium salt of Darglitazone. The chemical and physical properties of Darglitazone and its sodium salt are summarized below.

Table 1: Chemical and Physical Properties of Darglitazone and this compound

| Property | Darglitazone | This compound |

| IUPAC Name | 5-[[4-[3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propanoyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione[5] | sodium;5-[[4-[3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propanoyl]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-ide |

| Synonyms | CP 86325-2, Darglitazone | CP 86325 Sodium |

| Molecular Formula | C23H20N2O4S | C23H19N2NaO4S |

| Molecular Weight | 420.48 g/mol | 442.46 g/mol |

| CAS Number | 141200-24-0 | 141683-98-9 |

| Appearance | Solid (form not specified) | Solid |

| Water Solubility | (Not explicitly found for free acid) | 0.0294 mg/mL (predicted) |

| pKa (Strongest Acidic) | 6.61 (predicted) | Not applicable |

| pKa (Strongest Basic) | 0.85 (predicted) | Not applicable |

Mechanism of Action: PPARγ Agonism

Darglitazone is a selective and potent agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of adipogenesis, glucose homeostasis, and lipid metabolism.

Upon binding to Darglitazone, PPARγ undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins, initiating the transcription of genes involved in insulin signaling, glucose uptake, and lipid storage. The activation of PPARγ by Darglitazone leads to enhanced insulin sensitivity in peripheral tissues such as adipose tissue and skeletal muscle.

Caption: this compound PPARγ Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

PPARγ Competitive Binding Assay

This protocol is designed to determine the binding affinity of this compound to the PPARγ ligand-binding domain (LBD) through competition with a radiolabeled ligand.

Methodology:

-

Preparation of Reagents:

-

GST-PPARγ LBD fusion protein expressed in and purified from E. coli.

-

Radiolabeled PPARγ agonist (e.g., [3H]Rosiglitazone) at a final concentration of approximately 200 nM.

-

A series of concentrations of unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT).

-

-

Assay Procedure:

-

In a 96-well plate, combine the GST-PPARγ LBD, [3H]Rosiglitazone, and varying concentrations of this compound.

-

Incubate the mixture for a specified time (e.g., 2-4 hours) at room temperature to reach equilibrium.

-

Separate the bound from free radioligand using a method such as filtration through a glass fiber filter plate or scintillation proximity assay (SPA).

-

Wash the filters to remove unbound radioligand.

-

-

Data Analysis:

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Caption: PPARγ Competitive Binding Assay Workflow.

In Vitro Adipocyte Differentiation Assay

This assay assesses the ability of this compound to induce the differentiation of preadipocytes (e.g., 3T3-L1 cells) into mature adipocytes.

Methodology:

-

Cell Culture and Induction of Differentiation:

-

Culture 3T3-L1 preadipocytes to confluence in a suitable growth medium.

-

Two days post-confluence, induce differentiation by replacing the growth medium with a differentiation medium containing a standard adipogenic cocktail (e.g., 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin) and the desired concentration of this compound.

-

After 2-3 days, replace the differentiation medium with a maintenance medium containing insulin and this compound, and continue the culture for several more days, replacing the medium every 2-3 days.

-

-

Assessment of Adipogenesis:

-

Oil Red O Staining: At the end of the differentiation period (e.g., day 8-10), fix the cells with 10% formalin and stain with Oil Red O solution to visualize the accumulation of lipid droplets, a hallmark of mature adipocytes.

-

Gene Expression Analysis: Extract total RNA from the cells at different time points during differentiation. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of adipogenic marker genes such as PPARγ, CCAAT/enhancer-binding protein alpha (C/EBPα), and adipocyte protein 2 (aP2).

-

-

Data Analysis:

-

Quantify the Oil Red O staining by extracting the dye with isopropanol and measuring the absorbance at a specific wavelength (e.g., 510 nm).

-

Analyze the gene expression data by normalizing to a housekeeping gene and calculating the fold change in expression relative to a control group.

-

In Vivo Efficacy in a Diabetic Mouse Model

This protocol outlines a study to evaluate the in vivo efficacy of this compound in a diabetic mouse model, such as the db/db mouse or streptozotocin (STZ)-induced diabetic mouse.

Methodology:

-

Animal Model and Treatment:

-

Use a genetically diabetic mouse model (e.g., db/db mice) or induce diabetes in a suitable mouse strain (e.g., C57BL/6) by intraperitoneal injection of STZ.

-

Confirm hyperglycemia in the diabetic mice.

-

Administer this compound orally (e.g., via gavage) at a specified dose (e.g., 1-10 mg/kg/day) for a defined period (e.g., 2-4 weeks). A control group should receive the vehicle.

-

-

Endpoint Measurements:

-

Blood Glucose: Monitor fasting and/or random blood glucose levels at regular intervals throughout the study.

-

Glucose Tolerance Test (GTT): Perform an intraperitoneal or oral GTT at the end of the treatment period to assess glucose disposal.

-

Insulin Tolerance Test (ITT): Perform an ITT to evaluate insulin sensitivity.

-

Plasma Lipids: Measure plasma levels of triglycerides, total cholesterol, and free fatty acids.

-

Body Weight: Monitor body weight changes throughout the study.

-

-

Data Analysis:

-

Compare the changes in the measured parameters between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests.

-

Calculate the area under the curve (AUC) for the GTT and ITT.

-

Caption: In Vivo Efficacy Study Workflow.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method is essential for the quantification of this compound in bulk drug and pharmaceutical formulations. The following is a general method that can be adapted and validated for this compound based on methods for other thiazolidinediones.

Table 2: HPLC Method Parameters for Thiazolidinedione Analysis

| Parameter | Recommended Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and a buffer (e.g., phosphate or acetate buffer) in a suitable ratio (e.g., 50:50 v/v). Isocratic elution is common. |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV detection at a wavelength of maximum absorbance for Darglitazone (e.g., around 267-269 nm, to be determined experimentally). |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Method Validation:

The HPLC method should be validated according to ICH guidelines, including the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of scatter of a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

This compound is a valuable research tool for investigating the role of PPARγ in metabolic diseases. This technical guide provides a comprehensive overview of its chemical and pharmacological properties, along with detailed experimental protocols and an analytical method to facilitate its study. The provided information is intended to serve as a foundational resource for researchers and scientists in the field of drug discovery and development. Further investigation into the specific downstream gene targets and long-term effects of this compound will continue to enhance our understanding of its therapeutic potential.

References

- 1. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Idealized PPARγ-Based Therapies: Lessons from Bench and Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Darglitazone Sodium: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darglitazone sodium, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2] Developed by Pfizer under the designation CP 86325-2, it was investigated for the treatment of type 2 diabetes mellitus due to its insulin-sensitizing effects, which improve glycemic and lipidemic control.[2] Although its development was discontinued in November 1999, the study of Darglitazone provides valuable insights into the mechanisms and effects of PPAR-γ agonists.[2] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, supplemented with comparative data from other thiazolidinediones to provide a broader context for its class.

Pharmacodynamics

The primary pharmacodynamic effect of Darglitazone is mediated through its activation of PPAR-γ, a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.[1]

Mechanism of Action

As a PPAR-γ agonist, Darglitazone binds to and activates PPAR-γ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to changes in the expression of genes involved in insulin signaling, glucose uptake, and lipid metabolism.

References

In Vitro Cellular Effects of Darglitazone Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darglitazone sodium is a member of the thiazolidinedione (TZD) class of drugs, known for its insulin-sensitizing effects. It is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism. In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms through which Darglitazone exerts its effects. This technical guide provides an in-depth overview of the key in vitro studies on this compound, focusing on its cellular effects, the experimental protocols used to assess these effects, and the underlying signaling pathways.

Core Mechanism of Action: PPARγ Agonism

Darglitazone's primary mechanism of action is its high-affinity binding to and activation of PPARγ. As a PPARγ agonist, Darglitazone modulates the transcription of a suite of genes involved in various metabolic processes.

Signaling Pathway of Darglitazone Action

The binding of Darglitazone to PPARγ initiates a cascade of molecular events leading to changes in gene expression.

Key Cellular Effects and Experimental Data

In vitro studies have demonstrated several key cellular effects of this compound, primarily related to adipocyte differentiation, glucose metabolism, and anti-inflammatory responses.

Adipocyte Differentiation

Darglitazone is a potent inducer of adipogenesis, the process by which pre-adipocytes differentiate into mature adipocytes. This is a hallmark effect of PPARγ agonists.

Table 1: Quantitative Data on Darglitazone's In Vitro Effects

| Parameter | Cell Line | Concentration | Effect | Reference Study |

| UCP2 mRNA Expression | 3T3-L1, 3T3-F442A, HIB-1B, L6 | 30 µM | 5-10 fold increase | (Camirand et al., 1998)[1] |

| GLUT4 mRNA Expression | White Adipose Tissue (in vivo) | Not specified | 4-fold increase (in combination with T0901317) | (Stenson et al., 2004)[2] |

Glucose Metabolism

Darglitazone has been shown to enhance glucose uptake in insulin-responsive cells, a key aspect of its insulin-sensitizing action. While specific quantitative data for Darglitazone's direct effect on glucose uptake in vitro is limited, studies on other thiazolidinediones like troglitazone have shown a 1.5- to 2.0-fold increase in basal glucose transport in 3T3-L1 adipocytes[3].

Anti-inflammatory Effects

Darglitazone exhibits anti-inflammatory properties by modulating the expression and secretion of inflammatory mediators. In a model of cerebral hypoxia-ischemia in diabetic mice, Darglitazone treatment restored the compromised early proinflammatory response (increased TNF-α and IL-1β expression) and subsequently suppressed the later inflammatory response[4].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies. The following sections outline key experimental protocols relevant to the study of Darglitazone's cellular effects.

3T3-L1 Adipocyte Differentiation

This protocol is widely used to study the effects of compounds on adipogenesis.

Workflow for 3T3-L1 Differentiation

Protocol Details:

-

Cell Seeding: Plate 3T3-L1 preadipocytes in a suitable culture vessel and grow to confluence in DMEM supplemented with 10% fetal bovine serum (FBS).

-

Initiation of Differentiation (Day 0): Two days post-confluence, change the medium to a differentiation cocktail containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, 1 µg/mL insulin, and the desired concentration of this compound.

-

Maturation (Day 2 onwards): After 48-72 hours, replace the induction medium with DMEM containing 10% FBS and 1 µg/mL insulin for another 48 hours. Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every 2-3 days until mature adipocytes are formed (typically 8-10 days after induction).

-

Assessment of Differentiation: Differentiation can be assessed by Oil Red O staining of intracellular lipid droplets and by analyzing the expression of adipocyte-specific genes such as Adiponectin and FABP4.

Oil Red O Staining and Quantification

This method is used to visualize and quantify the accumulation of lipids in differentiated adipocytes.

Protocol Details:

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.

-

Staining: Wash the fixed cells with water and then with 60% isopropanol. Allow the cells to dry completely and then stain with a filtered Oil Red O solution (0.21% in 60% isopropanol) for 10 minutes.

-

Washing: Wash the cells extensively with water to remove excess stain.

-

Quantification: To quantify the lipid accumulation, the stained lipid droplets can be eluted with 100% isopropanol, and the absorbance of the eluate can be measured at a wavelength of 510 nm[5].

Glucose Uptake Assay (Using 2-NBDG)

This non-radioactive method measures cellular glucose uptake using a fluorescent glucose analog, 2-NBDG.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Troglitazone enhances differentiation, basal glucose uptake, and Glut1 protein levels in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Troglitazone induces GLUT4 translocation in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

The Insulin-Sensitizing Effects of Darglitazone Sodium: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darglitazone sodium, also known as CP 86325-2, is a member of the thiazolidinedione (TZD) class of drugs.[1][2] Developed by Pfizer, it was investigated for the treatment of type 2 diabetes mellitus (T2DM) and other metabolic disorders due to its potent insulin-sensitizing properties.[1][3] Like other TZDs, Darglitazone is a high-affinity agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.[1] Although its clinical development was terminated on November 8, 1999, the study of Darglitazone and its congeners has significantly advanced our understanding of insulin resistance and the therapeutic potential of targeting PPAR-γ. This technical guide provides an in-depth overview of the insulin-sensitizing effects of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.

Mechanism of Action: PPAR-γ Agonism

The primary mechanism of action of this compound is its function as a selective and potent agonist of PPAR-γ. PPAR-γ is a transcription factor that, upon activation by a ligand such as Darglitazone, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Activation of PPAR-γ by Darglitazone leads to a cascade of genomic effects that ultimately enhance insulin sensitivity. These effects are most pronounced in adipose tissue, which has the highest expression of PPAR-γ. Key consequences of PPAR-γ activation include:

-

Adipocyte Differentiation: Darglitazone promotes the differentiation of preadipocytes into mature, insulin-sensitive adipocytes. This leads to an increase in the number of small adipocytes, which are more efficient at storing free fatty acids (FFAs) and secreting beneficial adipokines.

-

Enhanced Lipid Metabolism: Darglitazone upregulates the expression of genes involved in fatty acid uptake, transport, and storage, such as CD36, fatty acid transport protein (FATP), and lipoprotein lipase (LPL). This results in the sequestration of FFAs in subcutaneous adipose tissue, thereby reducing their circulating levels and mitigating the lipotoxicity that contributes to insulin resistance in muscle and liver.

-

Modulation of Adipokine Secretion: PPAR-γ activation by Darglitazone favorably alters the secretion profile of adipokines. It increases the production of adiponectin, an insulin-sensitizing hormone, while decreasing the secretion of pro-inflammatory and insulin-desensitizing factors like tumor necrosis factor-alpha (TNF-α) and resistin.

While the primary site of action is adipose tissue, the systemic effects of Darglitazone on insulin sensitivity are observed in skeletal muscle and the liver. These are largely considered to be indirect consequences of the changes in lipid metabolism and adipokine secretion originating from adipose tissue.

Quantitative Data on Metabolic Effects

A double-blind, placebo-controlled clinical study in obese individuals with non-insulin-dependent diabetes mellitus (NIDDM) provided key quantitative data on the metabolic effects of Darglitazone. Nineteen subjects were treated with either 25 mg of Darglitazone or a placebo once daily for 14 days. The results from the Darglitazone-treated group (n=9) are summarized below.

| Parameter | Baseline (Mean ± SEM) | Post-Treatment (Mean ± SEM) | P-value |

| 24-h Plasma Glucose Area Under the Curve (mmol·h⁻¹·L⁻¹) | 292.8 ± 31.2 | 235.2 ± 21.6 | 0.002 |

| 24-h Serum Insulin Area Under the Curve (µU·h⁻¹·L⁻¹) | 1027.2 ± 254.4 | 765.6 ± 170.4 | 0.045 |

| 24-h Non-Esterified Fatty Acid Area Under the Curve (g·h⁻¹·L⁻¹) | 1900 ± 236 | 947 ± 63 | 0.002 |

| Mean 24-h Serum Triglyceride (% change) | - | -25.9 ± 6.2 | 0.012 (vs. placebo) |

Table 1: Metabolic Effects of Darglitazone in Obese NIDDM Subjects

Experimental Protocols

The investigation of insulin-sensitizing agents like this compound involves a range of in vitro and in vivo experimental procedures. Below are detailed methodologies for key assays.

In Vitro Adipocyte Differentiation and Glucose Uptake Assay (3T3-L1 cells)

This assay assesses the ability of a compound to promote the differentiation of preadipocytes and to enhance insulin-stimulated glucose uptake in mature adipocytes.

1. Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Two days post-confluence, induce differentiation by switching to a differentiation medium containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. Darglitazone can be included in this medium to assess its effect on differentiation.

-

After 48 hours, replace the differentiation medium with an adipocyte maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin), and replace it every 2-3 days. Mature adipocytes are typically observed within 7-10 days.

2. Glucose Uptake Assay:

-

On day 10-12 post-differentiation, wash the mature 3T3-L1 adipocytes with serum-free DMEM and incubate in the same medium for 2-3 hours to induce serum starvation.

-

Treat the cells with or without insulin (e.g., 100 nM) in the presence or absence of Darglitazone for a specified period (e.g., 30 minutes).

-

Initiate glucose uptake by adding a glucose analog, such as 2-deoxy-D-[³H]glucose or a fluorescent glucose analog like 6-NBDG, for a short duration (e.g., 5-10 minutes).

-

Terminate the uptake by washing the cells rapidly with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and measure the intracellular accumulation of the glucose analog by liquid scintillation counting (for radiolabeled glucose) or fluorescence spectroscopy.

In Vivo Assessment of Insulin Sensitivity in Rodent Models

Animal models, such as diet-induced obese or genetically diabetic mice (e.g., ob/ob mice), are crucial for evaluating the in vivo efficacy of insulin-sensitizing drugs.

1. Glucose Tolerance Test (GTT):

-

Fast the animals overnight (approximately 12-16 hours) with free access to water.

-

Administer Darglitazone or vehicle control orally at a specified time before the glucose challenge.

-

Administer a bolus of glucose (typically 1-2 g/kg body weight) via oral gavage or intraperitoneal injection.

-

Collect blood samples from the tail vein at baseline (0 minutes) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Measure blood glucose concentrations at each time point. An improvement in glucose tolerance is indicated by a lower and more rapid return to baseline glucose levels.

2. Hyperinsulinemic-Euglycemic Clamp:

-

This is the gold standard for assessing insulin sensitivity in vivo.

-

Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) of the animals and allow for recovery.

-

After an overnight fast, infuse insulin at a constant rate to achieve a hyperinsulinemic state.

-

Simultaneously, infuse a variable rate of glucose to maintain blood glucose at a constant, euglycemic level (basal glucose concentration).

-

The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

Visualizations: Signaling Pathways and Experimental Workflows

PPAR-γ Signaling Pathway

The following diagram illustrates the molecular mechanism of this compound's action as a PPAR-γ agonist.

Caption: this compound activation of the PPAR-γ signaling pathway.

Experimental Workflow for Investigating an Insulin Sensitizer

This diagram outlines a typical experimental workflow for the preclinical evaluation of an insulin-sensitizing compound like this compound.

References

Methodological & Application

Application Notes and Protocols for 3T3-L1 Cell Differentiation Using Darglitazone Sodium

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Darglitazone sodium, a member of the thiazolidinedione (TZD) class of compounds, is a potent and selective agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that functions as a master regulator of adipogenesis, the process of preadipocyte differentiation into mature, lipid-laden adipocytes. The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a well-established and widely used in vitro model to study adipogenesis. Upon treatment with a standard differentiation cocktail, which typically includes 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin, 3T3-L1 cells can be induced to differentiate into adipocytes. The inclusion of a PPARγ agonist like this compound in the differentiation medium significantly enhances this process, leading to a more robust and homogenous population of mature adipocytes.[1][2][3] These application notes provide a detailed protocol for the use of this compound in 3T3-L1 cell differentiation and methods for quantifying the extent of adipogenesis.

Mechanism of Action: PPARγ Signaling in Adipogenesis

This compound, like other TZDs, binds to and activates PPARγ.[4][5] PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the transcriptional activation of genes involved in adipocyte differentiation, lipid metabolism, and insulin signaling. Key downstream target genes of PPARγ include Fatty Acid Binding Protein 4 (FABP4 or aP2), Cluster of Differentiation 36 (CD36), and Adiponectin, which are crucial for lipid uptake, transport, and storage, as well as systemic insulin sensitivity.

Experimental Protocols

Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation

This protocol describes the steps for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes using a this compound-supplemented differentiation cocktail.

Materials:

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

3-isobutyl-1-methylxanthine (IBMX)

-

Dexamethasone

-

Insulin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells in the desired culture plates (e.g., 6-well or 12-well plates) at a density that allows them to reach confluence.

-

Growth to Confluence: Allow the cells to grow to 100% confluence. It is crucial to let the cells undergo contact inhibition for 2 days post-confluence before inducing differentiation.

-

Differentiation Induction (Day 0): Replace the culture medium with Differentiation Medium I, which consists of DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin, and the desired concentration of this compound (typically 0.1 µM to 2 µM).

-

Medium Change (Day 2): After 2 days of induction, replace the medium with Differentiation Medium II, containing DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin.

-

Maintenance: From Day 4 onwards, replace the medium every 2 days with fresh Differentiation Medium II.

-

Maturation: Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed between Day 8 and Day 12.

Protocol 2: Oil Red O Staining for Lipid Accumulation

Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids. This protocol is used to visualize and quantify the accumulation of lipid droplets in differentiated 3T3-L1 adipocytes.

Materials:

-

Differentiated 3T3-L1 cells in culture plates

-

Phosphate-Buffered Saline (PBS)

-

10% Formalin solution

-

Oil Red O staining solution (0.5% Oil Red O in isopropanol, diluted with water)

-

Isopropanol (100%)

-

Microplate reader

Procedure:

-

Washing: Gently wash the differentiated cells twice with PBS.

-

Fixation: Fix the cells with 10% formalin for at least 1 hour at room temperature.

-

Washing: Wash the fixed cells twice with distilled water.

-

Staining: Add the Oil Red O working solution to each well and incubate for 30-60 minutes at room temperature.

-

Washing: Remove the staining solution and wash the cells 3-4 times with distilled water until the excess stain is removed.

-

Visualization: Visualize the stained lipid droplets under a microscope.

-

Quantification: a. After imaging, completely remove the water from the wells. b. Add 100% isopropanol to each well to elute the Oil Red O stain from the lipid droplets. c. Incubate for 10 minutes with gentle shaking. d. Transfer the isopropanol-dye solution to a 96-well plate. e. Measure the absorbance at a wavelength between 490-520 nm using a microplate reader.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA expression levels of key adipogenic marker genes to assess the molecular extent of differentiation.

Materials:

-

Differentiated 3T3-L1 cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., Pparg, Fabp4, Adipoq) and a reference gene (e.g., Actb, Gapdh)

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from the differentiated cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Data Presentation

The following tables summarize representative quantitative data obtained from 3T3-L1 differentiation experiments using a PPARγ agonist, which is expected to be comparable to this compound.

Table 1: Quantification of Lipid Accumulation by Oil Red O Staining

| Treatment Group | Absorbance at 510 nm (Mean ± SD) | Fold Change vs. Control |

| Undifferentiated Control | 0.15 ± 0.03 | 1.0 |

| Differentiated (Standard Cocktail) | 0.85 ± 0.12 | 5.7 |

| Differentiated (+ 1 µM Rosiglitazone) | 1.45 ± 0.21 | 9.7 |

Data is hypothetical and based on typical results from published literature. Actual values may vary.

Table 2: Relative mRNA Expression of Adipogenic Markers (Fold Change)

| Gene | Differentiated (Standard Cocktail) | Differentiated (+ 1 µM Rosiglitazone) |

| Pparg | 4.2 ± 0.6 | 6.8 ± 0.9 |

| Fabp4 (aP2) | 15.3 ± 2.1 | 25.7 ± 3.5 |

| Adipoq (Adiponectin) | 12.8 ± 1.9 | 22.4 ± 3.1 |

Data represents fold change relative to undifferentiated control cells, normalized to a reference gene. Data is hypothetical and based on typical results from published literature.

References

- 1. protocol-for-effective-differentiation-of-3t3-l1-cells-to-adipocytes - Ask this paper | Bohrium [bohrium.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PPARG in Human Adipogenesis: Differential Contribution of Canonical Transcripts and Dominant Negative Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PPARγ and the Global Map of Adipogenesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of Darglitazone Sodium in Mouse Models of Diabetes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Darglitazone sodium is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.[1] As a member of the thiazolidinedione (TZD) class of drugs, darglitazone enhances insulin sensitivity, making it a valuable compound for investigation in the context of type 2 diabetes.[1] These application notes provide a comprehensive guide to designing and conducting in vivo studies using this compound in common mouse models of diabetes. The protocols detailed below cover animal model selection, drug administration, and key metabolic assays to evaluate the therapeutic efficacy of darglitazone.

Mechanism of Action: PPAR-γ Signaling Pathway

This compound exerts its therapeutic effects by binding to and activating PPAR-γ. This receptor forms a heterodimer with the Retinoid X Receptor (RXR), and the complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in insulin signaling, glucose uptake, and lipid metabolism in key metabolic tissues such as adipose tissue and the liver.

In adipocytes , the activation of PPAR-γ by darglitazone promotes adipogenesis and the expression of genes involved in fatty acid uptake and storage, such as:

-

Lipoprotein lipase (LPL): Hydrolyzes triglycerides in lipoproteins.

-

CD36: A fatty acid translocase.

-

Fatty acid binding protein 4 (FABP4): Involved in intracellular fatty acid transport.

-

Glycerol kinase (Gk): Important for triglyceride synthesis.

This leads to the sequestration of lipids in adipose tissue, thereby reducing circulating free fatty acids and improving insulin sensitivity in other tissues.

In the liver , PPAR-γ activation can influence the expression of genes involved in both glucose and lipid metabolism. While PPAR-γ expression is lower in the liver compared to adipose tissue, its activity can contribute to the regulation of:

-

Glucokinase (GK): A key enzyme in glucose sensing and metabolism.

-

Glucose transporter 2 (GLUT2): Facilitates glucose uptake by hepatocytes.

-

Genes involved in lipogenesis, which under certain conditions can lead to hepatic steatosis, a point to consider in study design.

The net effect of darglitazone's activation of PPAR-γ is an improvement in whole-body insulin sensitivity and a reduction in hyperglycemia and dyslipidemia.

Experimental Design and Workflow

A well-structured experimental workflow is crucial for obtaining reliable and reproducible data. The following diagram outlines a typical workflow for evaluating this compound in diabetic mouse models.

Mouse Models of Type 2 Diabetes

The selection of an appropriate mouse model is critical for the successful evaluation of anti-diabetic compounds.

| Mouse Model | Genetic Basis | Key Phenotypes | Recommended Use for Darglitazone Studies |

| ob/ob Mouse | Spontaneous mutation in the leptin gene, leading to a lack of satiety. | Severe obesity, hyperphagia, hyperglycemia, hyperinsulinemia, and insulin resistance. | Excellent model for studying the effects of darglitazone on severe insulin resistance and dyslipidemia. |

| db/db Mouse | Spontaneous mutation in the leptin receptor gene, resulting in leptin resistance. | Similar to ob/ob mice with severe obesity, hyperglycemia, and insulin resistance, often progressing to beta-cell failure. | Suitable for investigating the long-term effects of darglitazone on glycemic control and beta-cell function. |

| Diet-Induced Obesity (DIO) Mouse | Wild-type mice (e.g., C57BL/6J) fed a high-fat diet (45-60% kcal from fat). | Develops obesity, moderate hyperglycemia, and insulin resistance over several weeks to months. | A translational model that mimics the development of type 2 diabetes due to dietary factors; ideal for studying the preventative or therapeutic effects of darglitazone in a more clinically relevant context. |

Quantitative Data from a this compound Study in ob/ob Mice

The following table summarizes the effects of this compound (1 mg/kg administered in powdered chow for 7 days) on key metabolic parameters in diabetic ob/ob mice.

| Parameter | Control ob/ob (Vehicle) | Darglitazone-treated ob/ob (1 mg/kg) | Heterozygous ob/+ (Control) |

| Blood Glucose (mg/dL) | 358 ± 35 | Euglycemic (Normalized) | 166 ± 9 |

| Triglycerides | Elevated | Normalized | Normal |

| Very-Low-Density Lipoprotein (VLDL) | Elevated | Normalized | Normal |

Data adapted from a study investigating the effects of darglitazone in ob/ob mice. Euglycemia was restored and maintained by 48 hours of treatment.[2]

Experimental Protocols

Protocol 1: this compound Administration via Oral Gavage

This protocol is suitable for precise daily dosing of this compound.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in sterile water)

-

Gavage needles (20-22 gauge, 1-1.5 inches with a ball tip for mice)

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required concentration of this compound based on the desired dose (e.g., 1-10 mg/kg) and the average body weight of the mice.

-

Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to ensure uniform suspension.

-

-

Animal Handling and Dosing:

-

Weigh each mouse to determine the precise volume of the dosing solution to be administered. The volume should not exceed 10 mL/kg of body weight.

-

Gently restrain the mouse by the scruff of the neck to immobilize the head.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.

-

Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth into the esophagus. The mouse should swallow the needle.

-

Slowly administer the calculated volume of the this compound suspension.

-

Gently remove the gavage needle.

-

Monitor the mouse for a few minutes post-dosing to ensure there are no signs of distress.

-

Protocol 2: Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the ability of the mouse to clear a glucose load from the circulation, providing a measure of glucose tolerance.

Materials:

-

Glucose solution (20% w/v in sterile water or saline)

-

Glucometer and test strips

-

Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

-

Timer

Procedure:

-

Fasting: Fast the mice for 6 hours with free access to water.

-

Baseline Blood Glucose:

-

At time 0, obtain a baseline blood sample from the tail vein.

-

Measure the blood glucose concentration using a glucometer.

-

-

Glucose Administration:

-

Administer a 2 g/kg body weight dose of the glucose solution via oral gavage.

-

-

Blood Glucose Monitoring:

-

Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Measure blood glucose at each time point.

-

-

Data Analysis:

-

Plot the mean blood glucose concentration at each time point for each experimental group.

-

Calculate the area under the curve (AUC) for glucose excursion to quantify glucose tolerance.

-

Protocol 3: Insulin Tolerance Test (ITT)

The ITT evaluates the systemic response to exogenous insulin, providing a measure of insulin sensitivity.

Materials:

-

Human insulin solution (e.g., Humulin R) diluted in sterile saline

-

Glucometer and test strips

-

Blood collection supplies

-

Timer

Procedure:

-

Fasting: Fast the mice for 4-6 hours with free access to water.

-

Baseline Blood Glucose:

-

At time 0, obtain a baseline blood sample from the tail vein and measure the blood glucose concentration.

-

-

Insulin Administration:

-

Administer a bolus of insulin (typically 0.75-1.0 U/kg body weight) via intraperitoneal (IP) injection.

-

-

Blood Glucose Monitoring:

-

Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.

-

Measure blood glucose at each time point.

-

-

Data Analysis:

-

Plot the mean blood glucose concentration as a percentage of the baseline value at each time point.

-

A greater and more sustained decrease in blood glucose indicates higher insulin sensitivity.

-

Protocol 4: Measurement of Plasma Insulin and Lipids

Materials:

-

EDTA-coated microcentrifuge tubes

-

Centrifuge

-

Commercially available ELISA kits for insulin, triglycerides, and cholesterol.

Procedure:

-

Blood Collection:

-

Collect whole blood from fasted mice (e.g., via cardiac puncture at the terminal endpoint) into EDTA-coated tubes.

-

-

Plasma Separation:

-

Centrifuge the blood samples at 1,500-2,000 x g for 10-15 minutes at 4°C.

-

Carefully collect the supernatant (plasma) and store at -80°C until analysis.

-

-

Biochemical Analysis:

-

Measure plasma insulin, triglyceride, and total cholesterol concentrations using commercially available ELISA kits according to the manufacturer's instructions.

-

Conclusion